molecular formula C24H30N2O5 B2603771 Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1235330-91-2

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2603771
CAS No.: 1235330-91-2
M. Wt: 426.513
InChI Key: BKTDQEJFUXOOHY-UHFFFAOYSA-N
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Description

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a benzamido group with diethoxy substitutions. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Mechanism of Action

Preparation Methods

The synthesis of Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with a benzamido compound under specific conditions. The reaction typically requires a catalyst and may involve solvents such as methanol or ethanol. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

This compound is unique due to its specific diethoxy substitutions, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

phenyl 4-[[(3,4-diethoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-3-29-21-11-10-19(16-22(21)30-4-2)23(27)25-17-18-12-14-26(15-13-18)24(28)31-20-8-6-5-7-9-20/h5-11,16,18H,3-4,12-15,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTDQEJFUXOOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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